molecular formula C8H18N2O2 B13474217 2-Amino-4-butoxybutanamide

2-Amino-4-butoxybutanamide

Cat. No.: B13474217
M. Wt: 174.24 g/mol
InChI Key: OCVQTXDTVXABOP-UHFFFAOYSA-N
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Description

2-Amino-4-butoxybutanamide is an organic compound with the molecular formula C8H18N2O2 It is a derivative of butanamide, featuring an amino group at the second position and a butoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-butoxybutanamide typically involves the reaction of 4-butoxybutanoic acid with ammonia or an amine source under controlled conditions. One common method is the amidation reaction, where 4-butoxybutanoic acid is treated with ammonia in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-butoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted butanamides.

Scientific Research Applications

2-Amino-4-butoxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-butoxybutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxybutanamide: Similar structure but with a hydroxy group instead of a butoxy group.

    2-Amino-4-methoxybutanamide: Similar structure but with a methoxy group instead of a butoxy group.

    2-Amino-4-ethoxybutanamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

2-Amino-4-butoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The butoxy group provides increased lipophilicity compared to hydroxy or methoxy analogs, which can influence its behavior in biological systems and industrial processes.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-amino-4-butoxybutanamide

InChI

InChI=1S/C8H18N2O2/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI Key

OCVQTXDTVXABOP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(C(=O)N)N

Origin of Product

United States

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